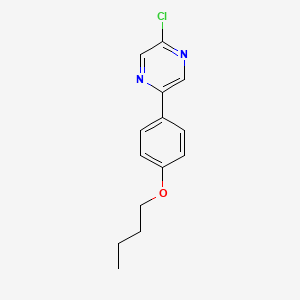![molecular formula C9H14N4SSi B14341384 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine CAS No. 93629-48-2](/img/structure/B14341384.png)
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is a synthetic organic compound characterized by the presence of a trimethylsilyl group attached to a methylsulfanyl moiety, which is further connected to a purine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The purine ring is a fundamental structure in many biological molecules, including nucleotides and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired compound . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler purine derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine ring.
Applications De Recherche Scientifique
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine has several scientific research applications, including:
Biology: Studied for its potential interactions with biological molecules, particularly nucleotides and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The trimethylsilyl group can act as a protecting group, temporarily blocking reactive sites on the molecule and allowing selective reactions to occur at other positions . This property is particularly useful in multi-step synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methylsulfanyl)-7H-purine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive.
6-(Phenylsulfanyl)-7H-purine: Contains a phenyl group instead of a trimethylsilyl group, leading to different chemical properties and reactivity.
6-(Methylselanyl)-7H-purine: Similar structure but with a selenium atom replacing the sulfur atom, resulting in different chemical behavior.
Uniqueness
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring selective reactivity .
Propriétés
Numéro CAS |
93629-48-2 |
|---|---|
Formule moléculaire |
C9H14N4SSi |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
trimethyl(7H-purin-6-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H14N4SSi/c1-15(2,3)6-14-9-7-8(11-4-10-7)12-5-13-9/h4-5H,6H2,1-3H3,(H,10,11,12,13) |
Clé InChI |
UOPGBPOUZGQPJK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CSC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


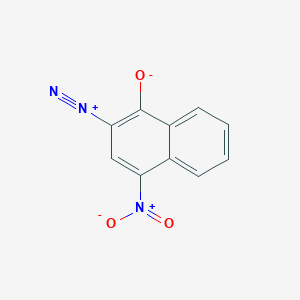
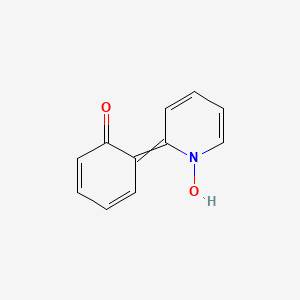
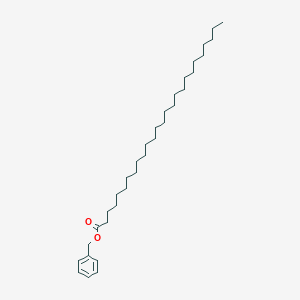
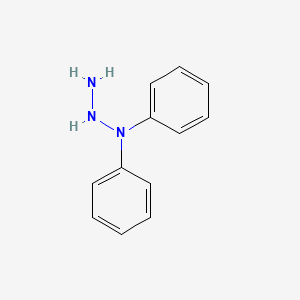
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
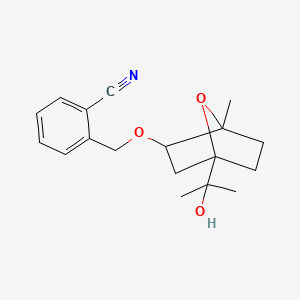
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
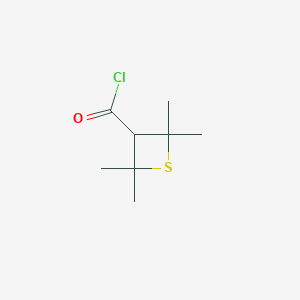
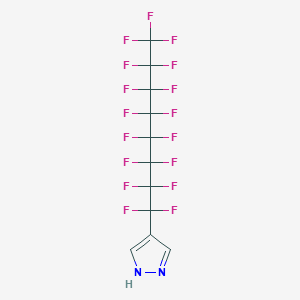
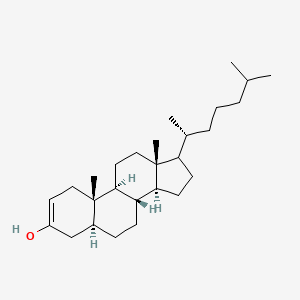
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
